molecular formula C4H10N2OS B12841389 3-Mercapto-2-methylpropanehydrazide

3-Mercapto-2-methylpropanehydrazide

Cat. No.: B12841389
M. Wt: 134.20 g/mol
InChI Key: JJIGRTDWGXYMSE-UHFFFAOYSA-N
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Description

3-Mercapto-2-methylpropanehydrazide is an organic compound that contains both a thiol group (-SH) and a hydrazide group (-NH-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercapto-2-methylpropanehydrazide typically involves the reaction of 3-mercapto-2-methylpropanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Mercapto-2-methylpropanoic acid+HydrazineThis compound+Water\text{3-Mercapto-2-methylpropanoic acid} + \text{Hydrazine} \rightarrow \text{this compound} + \text{Water} 3-Mercapto-2-methylpropanoic acid+Hydrazine→this compound+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as mixing, heating, and purification to obtain the compound in high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-2-methylpropanehydrazide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as alkyl halides can react with the thiol group.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Amines

    Substitution: Alkylated thiols

Scientific Research Applications

3-Mercapto-2-methylpropanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Mercapto-2-methylpropanehydrazide involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The hydrazide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Mercapto-2-methylpropanoic acid
  • 3-Mercapto-2-methylpentan-1-ol
  • 3-Mercapto-1,2,4-triazole derivatives

Uniqueness

3-Mercapto-2-methylpropanehydrazide is unique due to the presence of both thiol and hydrazide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

Molecular Formula

C4H10N2OS

Molecular Weight

134.20 g/mol

IUPAC Name

2-methyl-3-sulfanylpropanehydrazide

InChI

InChI=1S/C4H10N2OS/c1-3(2-8)4(7)6-5/h3,8H,2,5H2,1H3,(H,6,7)

InChI Key

JJIGRTDWGXYMSE-UHFFFAOYSA-N

Canonical SMILES

CC(CS)C(=O)NN

Origin of Product

United States

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